molecular formula C10H6ClN5 B13877490 1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine

1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine

Cat. No.: B13877490
M. Wt: 231.64 g/mol
InChI Key: MGKUBHRFGAOZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the following steps:

Chemical Reactions Analysis

1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include copper(I) catalysts, sodium azide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine can be compared with other triazole derivatives, such as:

    1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol: Known for its antifungal properties.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Studied for its anticancer activity.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

1-chloro-4-(1,2,4-triazol-1-yl)phthalazine

InChI

InChI=1S/C10H6ClN5/c11-9-7-3-1-2-4-8(7)10(15-14-9)16-6-12-5-13-16/h1-6H

InChI Key

MGKUBHRFGAOZFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N3C=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.